3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13579244
InChI: InChI=1S/C7H3Br2N3O3/c8-7(9)4-3(12(14)15)1-2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13)
SMILES: C1=CN=C2C(=C1[N+](=O)[O-])C(C(=O)N2)(Br)Br
Molecular Formula: C7H3Br2N3O3
Molecular Weight: 336.92 g/mol

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

CAS No.:

Cat. No.: VC13579244

Molecular Formula: C7H3Br2N3O3

Molecular Weight: 336.92 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one -

Specification

Molecular Formula C7H3Br2N3O3
Molecular Weight 336.92 g/mol
IUPAC Name 3,3-dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2-one
Standard InChI InChI=1S/C7H3Br2N3O3/c8-7(9)4-3(12(14)15)1-2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13)
Standard InChI Key RLXXOYWALDXSLV-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1[N+](=O)[O-])C(C(=O)N2)(Br)Br
Canonical SMILES C1=CN=C2C(=C1[N+](=O)[O-])C(C(=O)N2)(Br)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring. Key structural elements include:

  • Bromine atoms at positions 3 and 3', introducing steric bulk and electrophilic reactivity.

  • A nitro group at position 4, enhancing electron-withdrawing effects and directing substitution patterns.

  • A lactam moiety at position 2, enabling hydrogen bonding and coordination chemistry.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₃Br₂N₃O₃
Molecular Weight336.92 g/mol
IUPAC Name3,3-dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2-one
Canonical SMILESC1=CN=C2C(=C1N+[O-])C(C(=O)N2)(Br)Br
InChIKeyRLXXOYWALDXSLV-UHFFFAOYSA-N

The X-ray crystallographic data for this compound remains unpublished, but computational models predict a planar bicyclic system with bond angles consistent with aromatic stabilization .

Synthesis and Reactivity

Synthetic Routes

  • Cyclocondensation reactions between aminopyridines and α-halo carbonyl compounds.

  • Halogenation of preformed pyrrolopyridines using brominating agents like PBr₃ or N-bromosuccinimide.

  • Nitration via mixed acid (HNO₃/H₂SO₄) at electrophilic positions activated by electron-donating groups .

A plausible multi-step synthesis could involve:

  • Formation of the pyrrolopyridinone core via Knorr-type cyclization.

  • Sequential bromination at the 3-position using dibromine under controlled conditions.

  • Nitration at the 4-position employing fuming nitric acid .

Reactivity Hotspots

  • Bromine atoms: Susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols.

  • Nitro group: Reducible to an amine using H₂/Pd-C, enabling further functionalization.

  • Lactam carbonyl: Participates in condensation reactions with hydrazines or hydroxylamines.

Physicochemical Properties

Experimental data on solubility, melting point, and stability are absent from current literature. Predictive models suggest:

  • LogP: ~2.1 (moderate lipophilicity due to bromine atoms).

  • Aqueous Solubility: <1 mg/mL at 25°C, necessitating DMSO or DMA for dissolution .

  • Thermal Stability: Decomposition expected above 200°C based on analogous nitroheterocycles.

CompoundTargetIC₅₀ (μM)Source
3-Bromo-1H-pyrrolo[2,3-b]pyridineJAK2 kinase0.45
4-Nitro-pyrrolo[3,2-c]pyridineE. coli dihydrofolate reductase12.3
3,5-Dibromo-7-azaindoleDNA polymerase η8.9

Challenges and Future Directions

Knowledge Gaps

  • Synthetic reproducibility: No peer-reviewed procedures confirm the compound’s preparation.

  • ADMET profiling: Absorption, distribution, metabolism, excretion, and toxicity parameters remain uncharacterized.

  • Target validation: Hypothesized biological targets require experimental verification via enzymatic assays.

Research Priorities

  • Optimize synthesis: Develop scalable routes with >70% yield and chromatography-free purification.

  • Crystallographic studies: Resolve three-dimensional structure to guide drug design.

  • High-throughput screening: Evaluate libraries containing this scaffold against cancer, infectious disease, and inflammation targets .

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